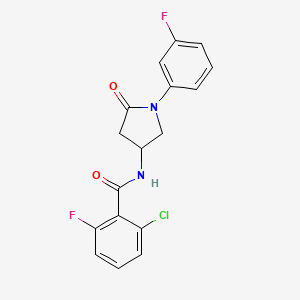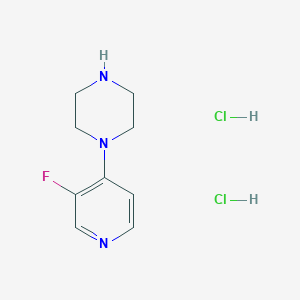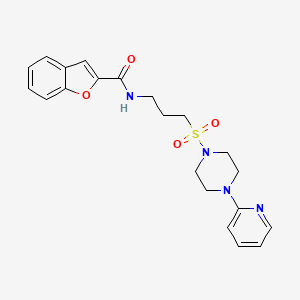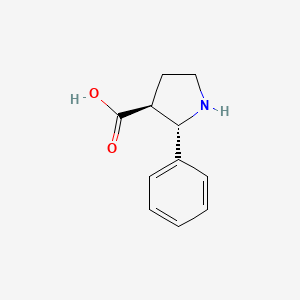![molecular formula C13H14ClNO2 B2633199 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287260-01-7](/img/structure/B2633199.png)
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. GABA transaminase is responsible for the breakdown of GABA, and inhibition of this enzyme leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
作用機序
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its pharmacological effects by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and its enhanced activity leads to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
The increase in GABA levels resulting from this compound administration leads to a range of biochemical and physiological effects. These include a decrease in neuronal excitability, enhanced inhibitory neurotransmission, and modulation of the activity of other neurotransmitter systems. This compound has been shown to have a favorable safety profile and does not appear to have significant adverse effects on behavior or cognitive function.
実験室実験の利点と制限
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABAergic neurotransmission. In addition, this compound has been shown to be effective in a variety of animal models of neurological and psychiatric disorders, making it a useful tool for studying the underlying mechanisms of these conditions.
One limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies. In addition, the high potency of this compound may make it difficult to achieve a therapeutic window in humans, as even small changes in dosage could lead to significant changes in GABA levels.
将来の方向性
There are several potential future directions for research on 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the use of this compound in the treatment of addiction, particularly for alcohol and cocaine dependence. Another potential application is in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. In addition, further research is needed to determine the optimal dosing and administration strategies for this compound in humans. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
合成法
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled to form the final product. The process involves the use of various reagents and solvents, and careful control of reaction conditions is required to achieve high yields and purity.
科学的研究の応用
2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have efficacy in animal models of epilepsy, anxiety, depression, and addiction. In addition, this compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-9-3-1-8(2-4-9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZMTFSWUUFAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)
![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)

![(4s)-N-[3-(1,3-Oxazol-5-Yl)phenyl]-7-[3-(Trifluoromethyl)phenyl]-3,4-Dihydro-1,4-Methanopyrido[2,3-B][1,4]diazepine-5(2h)-Carboxamide](/img/structure/B2633120.png)
![(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)






![4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2633135.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)
